Methyl 5-acetyl-2-ethoxybenzoate Methyl 5-acetyl-2-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 76310-74-2
VCID: VC8135491
InChI: InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3
SMILES: CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Methyl 5-acetyl-2-ethoxybenzoate

CAS No.: 76310-74-2

Cat. No.: VC8135491

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-acetyl-2-ethoxybenzoate - 76310-74-2

Specification

CAS No. 76310-74-2
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name methyl 5-acetyl-2-ethoxybenzoate
Standard InChI InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3
Standard InChI Key LZBJJCPKZLIKDB-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC

Introduction

Chemical Identity and Nomenclature

Methyl 5-acetyl-2-ethoxybenzoate is systematically named according to IUPAC guidelines as methyl 5-acetyl-2-ethoxybenzoate, reflecting the positions of its functional groups on the benzene ring . The ethoxy group (-OCH2_2CH3_3) occupies the 2-position, while the acetyl moiety (-COCH3_3) is located at the 5-position. The compound’s molecular formula, C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_{4}, corresponds to a molecular weight of 222.24 g/mol . Synonyms include 5-acetyl-2-ethoxybenzoic acid methyl ester and methyl 2-ethoxy-5-acetylbenzoate, with regulatory identifiers such as EINECS 254-721-2 and UNII 6US6NQJ3TQ .

Structural Comparison to Analogous Compounds

The ethoxy substituent distinguishes this compound from its methoxy counterpart, methyl 5-acetyl-2-methoxybenzoate (CAS RN: 39971-36-3), which has a shorter alkoxy chain . This structural variation influences physicochemical properties such as solubility and boiling point. For instance, the ethoxy group’s larger size enhances lipophilicity compared to methoxy derivatives, a critical factor in pharmacokinetic applications .

Structural Characteristics and Molecular Properties

The compound’s structure features a benzene ring substituted with three functional groups: an ester (-COOCH3_3), an acetyl (-COCH3_3), and an ethoxy (-OCH2_2CH3_3) group. This arrangement is confirmed by spectroscopic data, including 1H^1\text{H} NMR and IR spectroscopy, which are consistent with related benzoate esters .

Key Spectral Signatures

  • IR Spectroscopy: Strong absorption bands at approximately 1720 cm1^{-1} (ester C=O stretch) and 1660 cm1^{-1} (acetyl C=O stretch) .

  • 1H^1\text{H} NMR: Signals at δ 1.4 ppm (triplet, -OCH2_2CH3_3), δ 3.8–4.1 ppm (quartet, -OCH2_2CH3_3), and δ 2.6 ppm (singlet, acetyl -CH3_3) .

The planar geometry of the benzene ring and the electron-withdrawing effects of the acetyl and ester groups contribute to the compound’s stability and reactivity in electrophilic substitution reactions .

Synthesis and Manufacturing Processes

Primary Synthesis Route

The synthesis of methyl 5-acetyl-2-ethoxybenzoate typically involves a two-step process:

  • Ethoxylation of 5-Acetyl-2-hydroxybenzoic Acid:
    The hydroxy group at the 2-position is alkylated using ethyl bromide or ethyl chloride in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent such as dimethylformamide (DMF) .

    C9H8O4+CH3CH2BrBaseC11H12O4+HBr\text{C}_9\text{H}_8\text{O}_4 + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{12}\text{O}_4 + \text{HBr}
  • Esterification:
    The resulting 5-acetyl-2-ethoxybenzoic acid is esterified with methanol under acidic conditions (e.g., H2_2SO4_4) to yield the final product :

    C11H12O4+CH3OHH+C12H14O4+H2O\text{C}_{11}\text{H}_{12}\text{O}_4 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{14}\text{O}_4 + \text{H}_2\text{O}

Optimization and Yield

Industrial-scale production achieves yields exceeding 85% by employing controlled reaction temperatures (40–65°C) and catalytic agents . For example, a patented method for analogous compounds uses DMF as a solvent and N-chlorosuccinimide (NCS) for halogenation, suggesting adaptable protocols for ethoxy derivatives .

Physicochemical Properties and Analytical Methods

Physical Properties

PropertyValueSource
Molecular Weight222.24 g/mol
Density1.2 ± 0.1 g/cm3^3
Melting Point62–64°C (lit.)
Boiling Point345.4 ± 27.0°C
LogP (Partition Coefficient)1.38

The compound’s moderate logP value indicates balanced lipophilicity, suitable for penetrating biological membranes in drug delivery systems .

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water:phosphoric acid, 50:50:0.1) achieves >99% purity .

  • Mass Spectrometry: Molecular ion peak at m/z 222.24 ([M+H]+^+) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methyl 5-acetyl-2-ethoxybenzoate is a precursor in synthesizing β-adrenergic receptor agonists, such as salmeterol, where its acetyl group facilitates metabolic stability . The ethoxy moiety enhances binding affinity to target receptors compared to methoxy analogs .

Material Science

The compound’s ester and ketone functionalities make it a candidate for polymer cross-linking agents, improving thermal stability in resins and coatings .

Hazard CategoryGHS Classification
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Handling requires personal protective equipment (PPE), including gloves and goggles, to prevent contact with skin or eyes .

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